Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyanobenzoyl group, and a piperazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate is unique due to the presence of the cyanobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)14-6-4-13(12-18)5-7-14/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCWKIIMNWGBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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